叔丁基 2-氨基烟酸酯

描述

Tert-Butyl 2-aminonicotinate is a chemical compound that is part of a broader class of tert-butyl compounds with applications in organic synthesis. These compounds are often used as intermediates in the synthesis of amines and other nitrogen-containing molecules. The tert-butyl group in these compounds serves as a protective group that can be removed under certain conditions, allowing for further functionalization of the molecule.

Synthesis Analysis

The synthesis of tert-butyl compounds, such as tert-butyl 2-aminonicotinate, often involves the use of tert-butanesulfinyl imines as intermediates. These imines are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, as described in the synthesis of a wide range of amines, including amino acids and amino alcohols . The tert-butyl group is known to activate the imines for the addition of various nucleophiles and can be cleaved post-nucleophilic addition by acid treatment . Additionally, tert-butyl aminocarbonate, another related compound, is synthesized by reacting hydroxylamine with di-tert-butyl dicarbonate, which can then acylate amines .

Molecular Structure Analysis

The molecular structure of tert-butyl 2-aminonicotinate and related compounds has been studied using various spectroscopic methods and crystallographic analyses. For instance, tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate, a compound with a similar tert-butyl group, was characterized by FT-NMR, FT-IR, and single crystal X-ray diffraction, revealing an orthorhombic lattice and specific intermolecular interactions . These structural analyses are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

Tert-butyl compounds participate in a variety of chemical reactions. For example, tert-butyl nitrite has been used as an oxidant and a nitrogen source in multicomponent reactions leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations . Furthermore, tert-butylsulfonamide has been employed as a nitrogen source for catalytic aminohydroxylation and aziridination of olefins .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by the tert-butyl group and the overall molecular structure. Thermal and crystallographic studies provide insights into the stability and behavior of these compounds under various conditions. For example, the thermal analysis of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was determined by DSC and TGA, indicating its thermal stability . The crystal structure is often stabilized by hydrogen bonding, which can also affect the compound's solubility and reactivity .

科学研究应用

合成和化学性质

- 叔丁基 2-氨基烟酸酯等氨基烟酸的叔丁基酯由氯烟酸合成。这些化合物无需纯化中间体即可制备,表明合成过程简单 (Wright,2012)。

- 描述了一种合成叔丁基 6-氨基烟酸酯的一锅法,突出了此过程的效率。此方法延伸至合成一系列羧酸盐取代的杂芳胺 (Kandalkar 等人,2013)。

在蛋白质研究中的应用

- 相关的化合物 O-叔丁基酪氨酸展示了叔丁基基团在蛋白质研究中的用处。它充当高分子量体系的 NMR 标签,便于观察蛋白质结构和相互作用 (Chen 等人,2015)。

药物化学和药物开发

- 叔丁基基团通常用于药物化学中,可以影响生物活性化合物的性质。评估叔丁基 2-氨基烟酸酯中叔丁基基团的替代取代基对于优化药物性质至关重要 (Westphal 等人,2015)。

氨基化合物的合成

- 叔丁基氨基碳酸酯(可用于酰化胺)是通过羟胺与二叔丁基碳酸二酯反应合成的。这代表了一种与氨基化合物合成相关的新型化合物类型和方法 (Harris 和 Wilson,1983)。

电催化应用

- 利用叔丁基 2-氨基烟酸酯的电催化羧化方法显示了对环境友好且高效的合成工艺的潜力 (Feng 等人,2010)。

安全和危害

未来方向

作用机制

Target of Action

Tert-Butyl 2-aminonicotinate, also known as tBu nic, is primarily used in the transformation of primary amides . The compound acts as a directing group, facilitating the catalytic amide-to-ester transformation . The primary targets of this compound are primary amides, which are ubiquitous in natural products, agrochemicals, and pharmaceuticals .

Mode of Action

The tBu nic directing group is introduced onto primary amides via Pd-catalyzed amidation with tert-butyl 2-chloronicotinate . This process can be carried out under mild reaction conditions with a weak base . The tBu nic activated amides subsequently allow Zn(OAc)2-catalyzed nonsolvolytic alcoholysis . The activation mechanism is biomimetic: the C3-ester substituent of the pyridine in the directing group populates the trans-conformer suitable for Zn-chelation . The Zn-coordinated alcohol is additionally activated as a nucleophile by hydrogen bonding with the acetate ligand of the catalyst .

Biochemical Pathways

The tBu nic compound plays a crucial role in the amide-to-ester transformation pathway . This transformation is significant as it allows for the further synthetic transformation of amides, which are one of the most important functional groups in contemporary organic chemistry . The process is biomimetic, mimicking the natural processes developed by proteases to efficiently cleave amides under mild conditions .

Result of Action

The primary result of the action of tert-Butyl 2-aminonicotinate is the transformation of primary amides into esters . This transformation is chemoselective and compatible with challenging reaction partners, such as peptides, sugars, and sterols . This illustrates the synthetic applicability of this two-step amide cleavage method .

Action Environment

The action of tert-Butyl 2-aminonicotinate is influenced by several environmental factors. The introduction of the tBu nic directing group onto primary amides requires a weak base and can be carried out at temperatures of 40-50°C . The subsequent Zn(OAc)2-catalyzed nonsolvolytic alcoholysis occurs under neutral reaction conditions at 40-60°C . These conditions suggest that the compound’s action, efficacy, and stability are influenced by factors such as temperature and pH.

属性

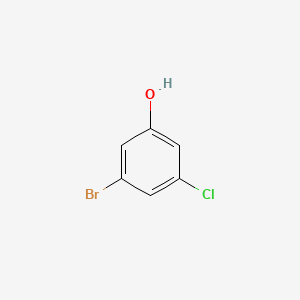

IUPAC Name |

tert-butyl 2-aminopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJAIURPMYMHDCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(N=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

464216-16-8 | |

| Record name | tert-butyl 2-aminopyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromo-2-[(ethylamino)methyl]phenol](/img/structure/B1291511.png)

![2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile](/img/structure/B1291513.png)

![[2-(Dimethylamino)-4-pyridinyl]methanol](/img/structure/B1291514.png)

![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B1291528.png)